molecular formula C19H18N4O6S B12168598 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

Cat. No.: B12168598
M. Wt: 430.4 g/mol
InChI Key: YUQWWXCFEVAJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound with a molecular formula of C19H18N4O6S This compound is known for its unique structure, which includes a benzoxadiazole ring, a piperazine ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole and benzodioxin intermediates. These intermediates are then coupled with piperazine under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of the benzoxadiazole, piperazine, and benzodioxin moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18N4O6S

Molecular Weight

430.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

InChI

InChI=1S/C19H18N4O6S/c24-19(16-12-27-14-5-1-2-6-15(14)28-16)22-8-10-23(11-9-22)30(25,26)17-7-3-4-13-18(17)21-29-20-13/h1-7,16H,8-12H2

InChI Key

YUQWWXCFEVAJLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.